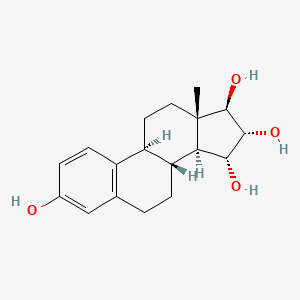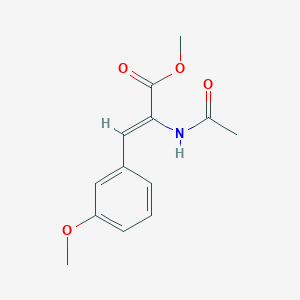
sodium;5-amino-4-oxo-3H-phthalazin-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;5-amino-4-oxo-3H-phthalazin-1-olate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium;5-amino-4-oxo-3H-phthalazin-1-olate involves several synthetic routes. One common method includes the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The synthetic process typically involves multiple steps, including the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: sodium;5-amino-4-oxo-3H-phthalazin-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often analyzed using advanced analytical techniques to determine their chemical composition and properties.
Wissenschaftliche Forschungsanwendungen
sodium;5-amino-4-oxo-3H-phthalazin-1-olate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying chemical reactions and mechanisms. In biology, it is used to investigate the biochemical pathways and molecular interactions. In medicine, this compound is studied for its potential therapeutic effects and its role in drug development. Additionally, it has industrial applications in the production of various chemical products.
Wirkmechanismus
The mechanism of action of sodium;5-amino-4-oxo-3H-phthalazin-1-olate involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction leads to a cascade of biochemical events that result in the compound’s observed effects. The detailed molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to sodium;5-amino-4-oxo-3H-phthalazin-1-olate include other chemical entities with comparable structures and properties. These compounds are often used as references for comparative studies to highlight the unique features of this compound.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for study and use in various fields.
Eigenschaften
IUPAC Name |
sodium;5-amino-4-oxo-3H-phthalazin-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOXDRMCEVPUSV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NN=C2[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N)C(=O)NN=C2[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8037360.png)











![methyl (Z)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8037465.png)

